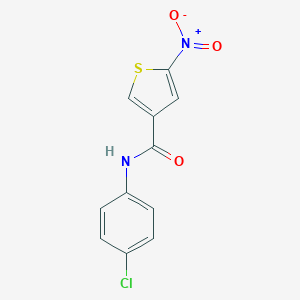

N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide

Descripción general

Descripción

N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide: is a heterocyclic compound that contains a thiophene ring substituted with a nitro group and a carboxamide group attached to a 4-chlorophenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chloroaniline, 5-nitrothiophene-2-carboxylic acid, and suitable coupling reagents.

Coupling Reaction: The carboxylic acid group of 5-nitrothiophene-2-carboxylic acid is activated using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form an active ester intermediate.

Amide Formation: The activated ester reacts with 4-chloroaniline to form the desired N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide under mild conditions, typically in the presence of a base like triethylamine.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide can undergo reduction reactions to form amino derivatives.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation or metal hydrides (e.g., LiAlH4) for reducing the nitro group.

Electrophilic Substitution: Halogenating agents or nitrating agents for functionalizing the thiophene ring.

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) for amide bond cleavage.

Major Products:

Amino Derivatives: Formed from the reduction of the nitro group.

Functionalized Thiophenes: Resulting from electrophilic substitution reactions.

Carboxylic Acids and Amines: Products of amide hydrolysis.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Derivatives:

Biology:

Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.

Medicine:

Pharmaceutical Development: Explored for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring and the carboxamide group contribute to the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

N-(4-Chlorophenyl)-5-nitro-2-thiophenecarboxamide: Similar structure but with different substitution patterns on the thiophene ring.

N-(4-Chlorophenyl)-3-nitro-5-thiophenecarboxamide: Another isomer with the nitro group in a different position.

N-(4-Chlorophenyl)-5-nitro-3-furancarboxamide: A related compound with a furan ring instead of a thiophene ring.

Uniqueness: N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Actividad Biológica

N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a thiophene ring, a nitro group, and a chlorinated phenyl moiety. These structural components contribute to its biological activity through various mechanisms, including antimicrobial and anticancer effects.

The compound's mechanism of action primarily involves:

- Bioreduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

- Binding Affinity : The thiophene ring and carboxamide group enhance the compound's binding affinity to specific molecular targets, which is crucial for its biological activity.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial potential against various bacterial and fungal strains. Notably, it exhibits significant activity against:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) values reported at 62.5 µg/mL .

- Enterococcus faecalis : MIC values around 78.12 µg/mL .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against human cancer cell lines:

- Hela Cells : IC50 values suggest moderate antiproliferative effects with concentrations around 226 µg/mL .

- A549 Cells : Similar IC50 values indicate potential effectiveness against lung carcinoma .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and their respective metrics for this compound:

Case Studies

In a recent study focusing on the synthesis and evaluation of thiophene carboxamide derivatives, this compound was shown to induce significant cytotoxicity in cancer cells through mechanisms involving cell cycle arrest and apoptosis . The binding affinity to tubulin was highlighted as a critical factor in its anticancer activity, suggesting that modifications to the thiophene structure could enhance efficacy further .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYJFGVTQZQYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163488 | |

| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146795-38-2 | |

| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146795382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxamide, N-(4-chlorophenyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZE4H1DEK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.